[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride
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Overview
Description
[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride is a chemical compound that features a piperazine ring, which is a common structural motif in many biologically active molecules. This compound is often used in pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate amine and ester group intermediates.
Attachment of the butoxy group: This step involves the nucleophilic substitution reaction where the piperazine ring is functionalized with a butoxy group.
Introduction of the phenyl group: The phenyl group is introduced through a coupling reaction, such as the Buchwald–Hartwig amination or the Ullmann–Goldberg reaction.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for functionalizing the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a therapeutic agent due to its interaction with biological targets.
Medicine: Explored for its potential use in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride involves its interaction with specific molecular targets. The piperazine ring plays a crucial role in binding to receptors or enzymes, modulating their activity. This compound may affect various signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol: The free base form of the compound.
[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrobromide: A similar compound with a different counterion.
Uniqueness
[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for pharmaceutical applications .
Properties
IUPAC Name |
[2-[4-(4-methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-17-9-11-18(12-10-17)8-4-5-13-20-16-7-3-2-6-15(16)14-19;/h2-3,6-7,19H,4-5,8-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEPJJCXJIIJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=CC=C2CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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